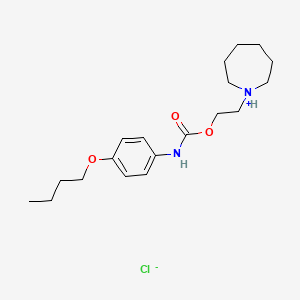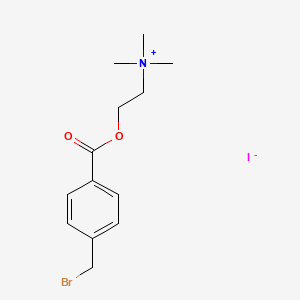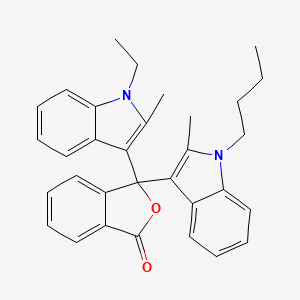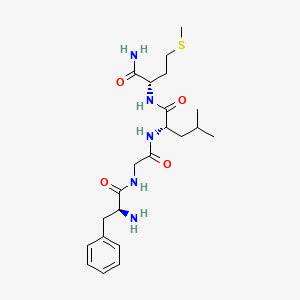
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate is a synthetic compound known for its surfactant properties. It is used in various industrial applications, particularly in the removal of heavy metals from wastewater through flotation methods . The compound’s structure includes a long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension and forming micelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate involves multiple steps. The process typically starts with the reaction of L-aspartic acid with octadecylamine to form N-octadecyl-L-aspartate. This intermediate is then reacted with acryloyl chloride to introduce the carboxylatoacryloyl group. The final step involves neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can modify the carboxylatoacryloyl group, potentially forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the carboxylatoacryloyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, alcohol derivatives, and substituted compounds with different functional groups .
科学研究应用
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in wastewater treatment for the removal of heavy metals and other contaminants
作用机制
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles that can encapsulate hydrophobic substances. This property is particularly useful in the removal of heavy metals from wastewater, where the compound forms complexes with metal ions, facilitating their separation through flotation .
相似化合物的比较
Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but a shorter hydrophobic tail.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with different charge properties but similar applications in micelle formation and surface tension reduction.
Uniqueness
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate is unique due to its specific combination of a long hydrophobic tail and a carboxylatoacryloyl group, which provides distinct surfactant properties and makes it particularly effective in heavy metal removal applications .
属性
CAS 编号 |
61894-02-8 |
|---|---|
分子式 |
C26H42NNa3O7 |
分子量 |
549.6 g/mol |
IUPAC 名称 |
trisodium;(2S)-2-[3-carboxylatoprop-2-enoyl(octadecyl)amino]butanedioate |
InChI |
InChI=1S/C26H45NO7.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(23(28)18-19-24(29)30)22(26(33)34)21-25(31)32;;;/h18-19,22H,2-17,20-21H2,1H3,(H,29,30)(H,31,32)(H,33,34);;;/q;3*+1/p-3/t22-;;;/m0.../s1 |
InChI 键 |
LPSATXJMGWLRTJ-NNUMAELLSA-K |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)C=CC(=O)[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C=CC(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)



![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
